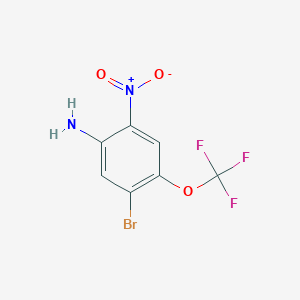
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3N2O3 and a molecular weight of 301.02 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline followed by bromination. The nitration process introduces the nitro group into the aniline ring, and the bromination step introduces the bromine atom. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-Bromo-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-bromo-5-(trifluoromethoxy)nitrobenzene
- 5-Bromo-2-(trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Comparison: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Propriétés
IUPAC Name |
5-bromo-2-nitro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPYDXMWPDFJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672897 |
Source


|
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755030-18-3 |
Source


|
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
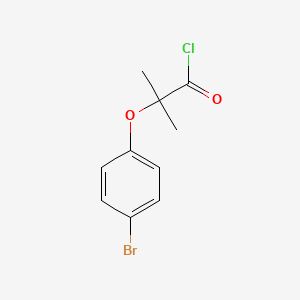
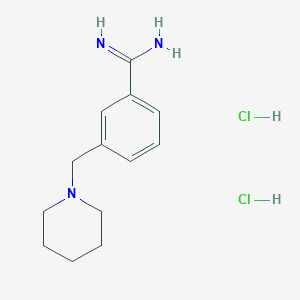
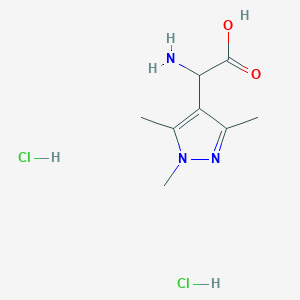
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)
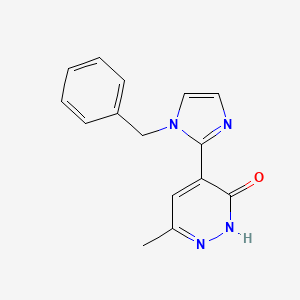
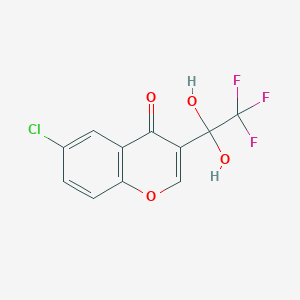
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
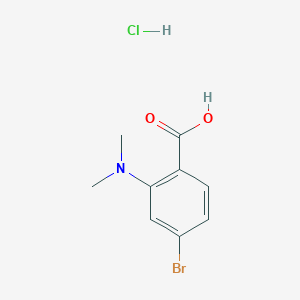
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
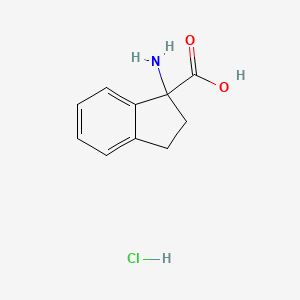

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)
